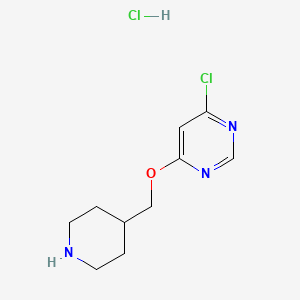

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Description

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a chlorinated pyrimidine core substituted with a piperidin-4-ylmethoxy group. This compound’s structure combines a halogenated heterocycle with a piperidine moiety, which enhances its ability to interact with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-chloro-6-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O.ClH/c11-9-5-10(14-7-13-9)15-6-8-1-3-12-4-2-8;/h5,7-8,12H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHYKXGAIXLHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-85-0 | |

| Record name | Pyrimidine, 4-chloro-6-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 4-Chloro-6-hydroxypyrimidine or 4,6-Dichloropyrimidine

The pyrimidine core can be prepared by condensation reactions involving malononitrile derivatives and formamide or related reagents, as outlined in patent CN1467206A. This method involves:

- A three-step process: salifying reaction, cyanamide reaction, and condensation reaction.

- Use of malononitrile as a starting material.

- Formation of intermediates such as dimethyl propylene diimine dihydrochloride.

- Final condensation under acidic conditions to yield 2-chloro-4,6-dimethoxypyrimidine or related derivatives with high purity (up to 99%) and good yield (~75%).

This approach provides a robust route to pyrimidine derivatives with chloro substituents at the 4-position and methoxy or hydroxy groups at the 6-position, which are key intermediates for further functionalization.

Formation of Hydrochloride Salt

The free base 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in aqueous solution, followed by isolation via filtration and drying under vacuum.

- This step improves the compound’s stability, crystallinity, and handling properties.

- The hydrochloride salt typically shows high purity (>99% by HPLC) and good yield.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

- The pyrimidine core synthesis benefits from controlled pH adjustment (target pH 3–5) and temperature (around 45 °C) to ensure complete cyclization and high purity without additional purification steps.

- Use of composite solvents such as dimethylformamide, dimethylacetamide, or dimethyl sulfoxide enhances solubility and reaction efficiency during pyrimidine formation.

- The nucleophilic substitution step’s efficiency depends on the quality of the piperidin-4-ylmethoxy nucleophile and reaction parameters; prolonged reflux and careful pH control optimize yield.

- The hydrochloride salt formation is typically straightforward but requires careful control of acid concentration and drying temperature to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy linker.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used in organic solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: The major products are substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: The products include oxidized or reduced forms of the piperidine ring and methoxy linker.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride exhibit potent antiangiogenic properties. Antiangiogenesis is crucial in cancer treatment as it inhibits the formation of new blood vessels that tumors require for growth. The compound has been investigated for its ability to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which plays a pivotal role in tumor angiogenesis .

Case Study:

A study demonstrated that derivatives of pyrimidine compounds could effectively reduce tumor growth in models dependent on VEGF signaling. The results indicated that these compounds could be promising candidates for further development in cancer therapies targeting angiogenesis .

Diabetes Management

Another area of exploration is the role of this compound as a potential G-protein-coupled receptor 119 (GPR119) agonist. GPR119 agonists are known to enhance glucose-dependent insulin release, making them attractive candidates for type 2 diabetes treatment. The structure of this compound suggests it may exhibit similar properties, stimulating insulin secretion and promoting incretin hormone release .

Clinical Insights:

In vivo studies have shown that GPR119 agonists can significantly improve glycemic control in diabetic models, indicating that further research into pyrimidine derivatives could lead to new treatments for diabetes .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with related compounds is essential.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride with related compounds:

*Note: The molecular formula and weight of the target compound are inferred from analogs in .

Key Observations :

- Chlorine Position : Chlorine at the 4-position on the pyrimidine ring is a common feature, critical for electrophilic reactivity in substitution reactions .

- Heterocycle Modifications: Thienopyrimidine analogs (e.g., ) exhibit higher molecular weights due to sulfur incorporation, which may influence bioavailability .

Biological Activity

4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine moiety enhances its binding affinity to biological targets, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anti-inflammatory, analgesic, and antimicrobial activities.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar pyrimidine compounds showed effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.25–1 μg/mL for effective derivatives .

Antiviral Properties

In vitro studies have shown that certain pyrimidine-based compounds possess antiviral activities against influenza viruses. For instance, derivatives similar to this compound demonstrated a substantial reduction in viral load in infected models, indicating potential use in antiviral therapies .

Anticancer Potential

Pyrimidine derivatives have been explored for their anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies on pyrimidine analogs have shown promising results against breast and lung cancer cells .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. Among these, one derivative exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential. The study concluded that modifications at the piperidine position significantly influenced the antimicrobial efficacy of the compounds tested .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral activity of pyrimidine derivatives against influenza A virus. The compound demonstrated a significant reduction in viral replication in vitro, with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the importance of structural features in enhancing antiviral potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | Pyrimidine Derivative | 0.5 | Antimicrobial |

| Pyrido[2,3-d]pyrimidine | Pyrido Derivative | 0.25 | Antimicrobial |

| Piperazine-containing thiazolo[5,4-d]pyrimidines | Thiazolo-Pyrimidine | 1 | Anticancer |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective clothing, gloves, goggles, and masks) is mandatory due to potential skin/eye irritation and respiratory hazards. Use fume hoods for weighing or reactions to avoid inhalation. Cross-contamination must be minimized using disposable filter pipette tips and dedicated equipment (e.g., separate spatulas for each reagent). Waste must be segregated and disposed via certified hazardous waste handlers, as improper disposal risks environmental contamination .

Q. How is this compound typically synthesized, and what intermediates are involved?

- Methodological Answer : Synthesis often involves nucleophilic substitution reactions. For example, a pyrimidine core (e.g., 4-chloro-6-hydroxypyrimidine) reacts with piperidin-4-ylmethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Key intermediates include halogenated pyrimidines (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) and functionalized piperidines. Multi-step procedures may require protecting groups to stabilize reactive amines .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Confirms structural integrity by identifying proton environments (e.g., piperidine CH₂ groups at δ ~2.5–3.5 ppm, pyrimidine aromatic protons at δ ~8.0–8.5 ppm).

- LC-MS : Validates molecular weight (e.g., [M+H⁺] for C₁₀H₁₄ClN₃O·HCl ≈ 276.7 g/mol) and purity.

- FT-IR : Detects functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, C-O-C ether stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. For instance, ICReDD’s approach combines computational screening (e.g., solvent effects, catalyst selection) with experimental validation to reduce trial-and-error. Machine learning algorithms can predict optimal temperatures, solvent ratios, or catalyst loadings by analyzing historical reaction data .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across multiple concentrations to confirm activity trends.

- Off-Target Profiling : Use kinase panels or receptor binding assays to rule out non-specific interactions.

- Structural Analog Comparison : Compare results with analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify structure-activity relationships (SARs) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Assess solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Compare logP values (free base vs. salt) to predict membrane permeability. Bioavailability studies should use in vitro models (e.g., Caco-2 cells) and in vivo pharmacokinetics in rodent models .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to improve heat/mass transfer and reduce side reactions.

- Purification : Optimize column chromatography (e.g., silica gel gradient elution) or recrystallization (solvent pairs like ethanol/water).

- Impurity Tracking : Monitor byproducts (e.g., dechlorinated derivatives) via HPLC-MS and adjust stoichiometry or reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.